Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Overview
Description
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is an organic compound with the molecular formula C11H11ClO3S and a molecular weight of 258.72 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde moiety linked to a propanoate ester through a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate typically involves the reaction of 3-chloro-2-formylphenyl thiol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-[(3-Chloro-2-carboxyphenyl)thio]propanoate.
Reduction: 3-[(3-Chloro-2-hydroxyphenyl)thio]propanoate.
Substitution: 3-[(3-Amino-2-formylphenyl)thio]propanoate.
Scientific Research Applications
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether linkage provides stability to the molecule, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-Bromo-2-formylphenyl)thio]propanoate
- Methyl 3-[(3-Iodo-2-formylphenyl)thio]propanoate
- Methyl 3-[(3-Methyl-2-formylphenyl)thio]propanoate
Uniqueness
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-(3-chloro-2-formylphenyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUQKOLXPINDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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